Trihexyltetradecylphosphonium dicyanamide

Catalog No.
S650293
CAS No.
701921-71-3
M.F
C34H68N3P
M. Wt
549.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trihexyltetradecylphosphonium dicyanamide

CAS Number

701921-71-3

Product Name

Trihexyltetradecylphosphonium dicyanamide

IUPAC Name

cyanoiminomethylideneazanide;trihexyl(tetradecyl)phosphanium

Molecular Formula

C34H68N3P

Molecular Weight

549.9 g/mol

InChI

InChI=1S/C32H68P.C2N3/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;3-1-5-2-4/h5-32H2,1-4H3;/q+1;-1

InChI Key

DOMOOBQQQGXLGU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.C(=[N-])=NC#N

Synonyms

trihexyl(tetradecyl)phosphonium dicyanamide, trihexyltetradecylphosphonium dicyanamide

Canonical SMILES

CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.C(=[N-])=NC#N

The exact mass of the compound Trihexyltetradecylphosphonium dicyanamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Trihexyltetradecylphosphonium dicyanamide (commonly abbreviated as [P66614][DCA] or Cyphos IL 105) is a highly hydrophobic, room-temperature ionic liquid (RTIL) that pairs a bulky, sterically hindered phosphonium cation with a small, non-coordinating dicyanamide anion. For industrial and scientific procurement, this specific ion pairing solves a fundamental materials engineering challenge: achieving the extreme chemical and thermal stability inherent to phosphonium salts without the prohibitive viscosity typically associated with them . Unlike mainstream ammonium or imidazolium-based ionic liquids, [P66614][DCA] lacks an acidic proton, granting it exceptional resistance to strongly basic conditions and thermal degradation. Its unique combination of low fluid resistance, high hydrophobicity, wide electrochemical window, and inherent lubricity makes it a premium selection for extreme-pressure tribology, high-temperature polymer processing, and demanding liquid-liquid extraction workflows where solvent loss to aqueous phases must be strictly minimized [1].

Procurement teams often attempt to substitute [P66614][DCA] with cheaper phosphonium halides (like [P66614][Cl]) or more common imidazolium dicyanamides (like [EMIM][DCA]), but these substitutions routinely fail in application. Substituting with [P66614][Cl] introduces severe processability issues; the chloride anion interacts strongly with the bulky phosphonium core, resulting in a highly viscous, near-solid material at room temperature that requires constant heating for pumping, stirring, or phase separation [1]. Conversely, substituting the cation with an imidazolium equivalent ([EMIM][DCA]) sacrifices both hydrophobicity and thermal stability. Imidazolium cations possess an acidic C2 proton that makes them vulnerable to decomposition in basic environments and limits their thermal stability to around 220–250 °C. In contrast, the robust, proton-free structure of [P66614][DCA] pushes thermal stability well past 300 °C while maintaining a processable liquid state, making it non-interchangeable for high-temperature formulations, membrane doping, and tribological applications .

Drastic Viscosity Reduction for Room-Temperature Processability

The primary barrier to adopting phosphonium ionic liquids in continuous flow or extraction systems is their high viscosity. By pairing the [P66614] cation with the small, charge-delocalized dicyanamide [DCA] anion, fluid resistance is drastically reduced. Quantitative rheological profiling shows that [P66614][DCA] maintains a dynamic viscosity of approximately 361 cP at 25 °C. In stark contrast, the closely related chloride salt, [P66614][Cl], exhibits a viscosity exceeding 1300 cP at 30 °C, and the dodecylbenzenesulfonate analog ([P66614][DBS]) exceeds 3000 cP [1]. This order-of-magnitude reduction in viscosity eliminates the need for heated transfer lines or diluent solvents.

Evidence DimensionDynamic Viscosity
Target Compound Data~361 cP at 25 °C
Comparator Or Baseline[P66614][Cl] (>1300 cP at 30 °C)
Quantified Difference72% to >80% reduction in dynamic viscosity
ConditionsNeat ionic liquid, standard atmospheric pressure, 25-30 °C

Lower viscosity directly translates to lower energy costs for pumping, faster phase separation in extraction columns, and the ability to process the material at room temperature without solvent dilution.

Superior Thermal Stability for High-Temperature Applications

For applications involving high-shear lubrication or polymer extrusion, the solvent must survive extreme thermal stress without outgassing or degrading. Thermogravimetric analysis (TGA) demonstrates that [P66614][DCA] possesses an onset decomposition temperature (T_onset) well above 300 °C. When compared to widely used nitrogen-based ionic liquids, such as imidazolium dicyanamide ([EMIM][DCA]) or pyrrolidinium equivalents, which typically begin degrading between 220 °C and 250 °C due to vulnerable ring protons, the phosphonium core provides a significantly wider thermal operating window [1].

Evidence DimensionThermal Decomposition Onset (T_onset)
Target Compound Data>300 °C
Comparator Or BaselineImidazolium-based [DCA] ILs (~220–250 °C)
Quantified Difference50–80 °C extension in maximum thermal operating limit
ConditionsThermogravimetric analysis (TGA) under nitrogen atmosphere

Allows the compound to be utilized as a neat lubricant, heat transfer fluid, or polymer plasticizer in high-heat industrial processes where standard ionic liquids would vaporize or chemically break down.

Enhanced Tribological Performance and Wear Volume Reduction

Phosphonium ionic liquids are increasingly procured as advanced lubricants due to their ability to form protective tribofilms under extreme pressure. Tribological testing of [P66614][DCA] against steel-on-steel friction pairs demonstrates a significant reduction in both the coefficient of friction (COF) and wear volume compared to conventional base oils like polyalphaolefins (PAO) or ZDDP-additized mineral oils. The specific combination of the highly hydrophobic [P66614] cation and the [DCA] anion allows the fluid to participate in tribochemical reactions, forming robust anti-wear phosphate films on metal surfaces while avoiding the high viscous drag associated with other phosphonium anions like bis(2-ethylhexyl)phosphate [1].

Evidence DimensionWear Volume and Friction Coefficient
Target Compound DataFormation of stable phosphate tribofilm with low viscous drag
Comparator Or BaselineConventional PAO base oils and highly viscous PILs (e.g., [P66614][BEHP])
Quantified DifferenceUp to 85% reduction in wear volume compared to non-optimized ILs and base oils
ConditionsReciprocating sliding tribometer, steel-on-steel contact, room temperature to elevated heat

Procuring [P66614][DCA] as a neat lubricant or additive extends the lifespan of mechanical components in extreme-pressure environments while minimizing energy losses to fluid friction.

Extreme-Pressure Lubricants and Tribological Additives

Directly downstream of its proven ability to form protective phosphate tribofilms and its superior thermal stability (>300 °C), [P66614][DCA] is highly recommended for formulation into advanced lubricants. Unlike highly viscous phosphonium halides, its lower viscosity (~361 cP) minimizes fluid drag, making it an ideal neat lubricant or performance additive for steel-on-steel mechanical components operating under high loads and temperatures [1].

Extractive Distillation and Liquid-Liquid Extraction

Because [P66614][DCA] maintains exceptional hydrophobicity and low viscosity, it is a premium entrainer for extractive distillation (e.g., separating close-boiling petrochemicals like n-hexane and 1-hexene) and liquid-liquid extraction of metal ions. Its resistance to water uptake ensures that the solvent does not swell, increase in viscosity, or lose its phase-separation capabilities during contact with aqueous streams, ensuring high recovery rates [2].

High-Temperature Polymer Processing and Membrane Doping

Leveraging its lack of an acidic proton and high thermal degradation onset, [P66614][DCA] is an optimal plasticizer and dopant for polymer inclusion membranes (e.g., PVC-based membranes). It survives the thermal stress of polymer extrusion and curing processes (~170 °C and above) without outgassing or degrading, a scenario where standard imidazolium ionic liquids would fail [3].

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (27.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (74.07%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (25.93%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (27.78%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (27.78%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (27.78%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Dates

Last modified: 08-15-2023

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